(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate
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Description
Scientific Research Applications
Research Applications and Synthesis
Synthetic Applications in Medicinal Chemistry
Compounds with structures similar to "(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate" often find application in the synthesis of pharmaceuticals. For instance, 1,4-dihydropyridines have been extensively studied for their antihypertensive and coronary vessel dilator properties. These compounds, including ones with substitutions on the phenyl and pyridine rings, are synthesized through condensation reactions, highlighting their significance in medicinal chemistry for developing cardiovascular drugs (Abernathy, 1978).
Chemical Synthesis and Characterization
The process of synthesizing and characterizing complex organic compounds, such as various derivatives of tetrahydroisoquinolinones and pyridine derivatives, involves detailed investigations into reaction conditions and solvent effects. These studies contribute to a deeper understanding of the chemical behavior of such compounds, which can be crucial for developing new synthetic routes in pharmaceutical research (Kandinska et al., 2006).
Enantioselective Synthesis
Research into the enantioselective synthesis of dihydropyridine derivatives demonstrates the importance of structural modifications for achieving high selectivity and activity in biological applications. This area of study is significant for drug design, as the chirality of molecules can greatly influence their pharmacological properties (Sobolev et al., 2002).
Properties
IUPAC Name |
(2-chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c1-7-2-3-9(14)11(4-7)19-13(18)8-5-10(15)12(16)17-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSADCODPCWILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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